molecular formula C9H11NO2 B069277 Methyl 1-allyl-1H-pyrrole-2-carboxylate CAS No. 183155-28-4

Methyl 1-allyl-1H-pyrrole-2-carboxylate

Cat. No.: B069277
CAS No.: 183155-28-4
M. Wt: 165.19 g/mol
InChI Key: BZTCAVPQDSWVKO-UHFFFAOYSA-N
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Description

Methyl 1-allyl-1H-pyrrole-2-carboxylate, also known as this compound, is a useful research compound. Its molecular formula is C9H11NO2 and its molecular weight is 165.19 g/mol. The purity is usually 95%.
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Properties

CAS No.

183155-28-4

Molecular Formula

C9H11NO2

Molecular Weight

165.19 g/mol

IUPAC Name

methyl 1-prop-2-enylpyrrole-2-carboxylate

InChI

InChI=1S/C9H11NO2/c1-3-6-10-7-4-5-8(10)9(11)12-2/h3-5,7H,1,6H2,2H3

InChI Key

BZTCAVPQDSWVKO-UHFFFAOYSA-N

SMILES

COC(=O)C1=CC=CN1CC=C

Canonical SMILES

COC(=O)C1=CC=CN1CC=C

Synonyms

1H-Pyrrole-2-carboxylicacid,1-(2-propenyl)-,methylester(9CI)

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of methyl 1H-pyrrole -2-caboxylate (4.48 g, 35.8 mmol) in tetrahydrofuran (100 ml) were added potassium t-butoxide (4.2 g, 37.4 mmol) and dimethylformamide (20 ml), and the mixture was stirred for 10 minutes at room temperature. To the mixture was added allyl bromide (5.4 g, 44.6 mmol), and the mixture was stirred for 4 hours at room temperature. Thereto was added an aqueous 5% potassium hydrogensulfate solution and the mixture was extracted with ethyl acetate. The organic layer was washed with an aqueous saturated sodium chloride solution, and dried over magnesium sulfate. The solvent was removed and the residue was purified with silica gel chromatography (hexane:ethyl acetate=5:1→3:1) to give the subject compound (5.46 g, 92%).
Quantity
4.48 g
Type
reactant
Reaction Step One
Quantity
4.2 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
5.4 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
92%

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